Lincomycin-B

Fermentation optimization Metabolic engineering Streptomyces lincolnensis

Lincomycin B is a specified impurity in lincomycin and clindamycin drug substances, requiring controlled levels (<5%) to meet pharmacopeial standards. QC laboratories face challenges in separating it from Lincomycin A due to their close structural similarity-Lincomycin B differs by a single carbon at the C4' position, yielding a molecular weight of 392.51 g/mol and distinct chromatographic behavior. - Enables unambiguous identification and quantification of this critical impurity in HPLC methods, ensuring regulatory compliance with EP/USP monographs. - Used as a system suitability marker to validate resolution between Lincomycin A and B peaks, and as a quantitative marker in fermentation process optimization. - Supplied as a fully characterized reference standard with Certificate of Analysis (COA), supporting method development, AMV, and ANDA submissions.

Molecular Formula C17H32N2O6S
Molecular Weight 392.5 g/mol
CAS No. 2520-24-3
Cat. No. B1675469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin-B
CAS2520-24-3
SynonymsLincomycin-B;  U 21699;  U-21699;  U21699;  Antibiotic U 21699; 
Molecular FormulaC17H32N2O6S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
InChIInChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1
InChIKeyDZSDDKNXMARQMJ-AVXYAQEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lincomycin B: Minor Component & Reference Standard


Lincomycin B is a naturally occurring lincosamide antibiotic and a minor fermentation byproduct co-produced with lincomycin A by Streptomyces lincolnensis [1]. It is structurally characterized as the 4'-depropyl-4'-ethyl analog of lincomycin A [2], with a molecular weight of approximately 404.52 g/mol . While structurally related, it is pharmacologically distinct from the primary fermentation product [2]. Its primary industrial relevance lies in its role as a specified impurity in pharmaceutical manufacturing, where regulatory standards mandate its controlled presence in lincomycin-based drug substances [3], and as an analytical reference standard for quality control [4].

Lincomycin B vs. Lincomycin A: Key Distinctions


Despite sharing a core lincosamide scaffold, Lincomycin B and the primary antibiotic Lincomycin A are not interchangeable. They are distinct chemical entities with different side chains—Lincomycin B possesses an ethyl group where Lincomycin A has a propyl group at the C4' position of the proline moiety [1]. This seemingly minor structural divergence has significant consequences: (1) It renders Lincomycin B a pharmacologically distinct, and typically less active, minor component ; (2) It necessitates specific analytical methods for their separation and quantitation, as they co-migrate in simple assays [2]; and (3) It creates a critical regulatory boundary, where Lincomycin B content in pharmaceutical-grade Lincomycin A must be strictly controlled [3]. Substituting a high-purity Lincomycin B reference standard with a Lincomycin A standard in analytical workflows would therefore yield inaccurate results, potentially compromising product quality and regulatory compliance.

Lincomycin B: Quantitative Evidence


lmbW/metK Co-Overexpression Decreases Lincomycin B

In a controlled study using an industrial Streptomyces lincolnensis strain, the co-overexpression of the lmbW and metK genes significantly altered the fermentation product profile. The Lincomycin B content was reduced to 4.41%, a remarkable relative decrease of 34.76% compared to the original strain's Lincomycin B content of 6.76% [1]. Concurrently, the Lincomycin A titer increased by 35.83% to 1744.6 mg/L [1]. This genetic intervention directly demonstrates the separate biosynthetic control mechanisms for Lincomycin A and B.

Fermentation optimization Metabolic engineering Streptomyces lincolnensis

lmbB1 Gene Amplification Lowers Lincomycin B

Amplification of the lmbB1 gene in Streptomyces lincolnensis resulted in a 73.4% reduction in the accumulation of the unwanted byproduct Lincomycin B compared to a control strain (6435 u/mL Lincomycin A baseline) [1]. This intervention, validated in a 15 L-scale bioreactor, also increased Lincomycin A production by 37.6% and suppressed melanin generation by 29.9% [1]. This demonstrates a separate genetic locus (lmbB1) from the lmbW study that independently controls Lincomycin B levels.

Fermentation optimization Genetic engineering Process development

Osmotic Stress Reduces Lincomycin B Content

A cost-effective fermentation strategy using NaCl as an osmotic regulator dramatically decreased Lincomycin B content. In flask fermentation, the addition of NaCl reduced the Lincomycin B content from 4.04% to 0.75% [1]. In a 15 L bioreactor, the reduction was from 8.20% to 5.78% [1]. This method is a simpler, non-genetic alternative for reducing the impurity burden.

Fermentation optimization Osmotic stress Bioprocess engineering

Preparative HPLC for Lincomycin B Removal

A preparative-scale high-performance liquid chromatography (HPLC) method using reverse-phase C18 silica gel is described for purifying lincomycin. The process yields a lincomycin A hydrochloride preparation containing less than 0.5% lincomycin B hydrochloride [1]. This threshold is explicitly stated as necessary to meet regulatory standards for medicinal use, which generally mandate that lincomycin sold for medicinal use must not contain more than about 4% lincomycin B [1].

Downstream processing Regulatory compliance Purification

Ion-Pairing HPLC for Lincomycin A/B Separation

A reversed-phase ion-pairing liquid chromatographic method was developed specifically to quantify Lincomycin A and Lincomycin B in fermentation beers. The method uses a C8 column and a mobile phase containing 10 mM sodium dodecyl sulfate, enabling the separation of Lincomycin A and Lincomycin B from each other and from all other matrix components [1]. The precision for Lincomycin A was 1.2% RSD, and the recovery of spiked Lincomycin A and B from a fermentation beer sample was quantitative [1]. This is in contrast to simpler, non-ion-pairing methods where co-elution is a significant issue.

Analytical chemistry HPLC Quality control

Lincomycin B: Key Application Scenarios


Reference Standard for Impurity Profiling

Procurement of high-purity (>98% [1]) Lincomycin B is essential for use as an analytical reference standard in the quality control (QC) of lincomycin and clindamycin drug substances. Validated HPLC methods [2] and regulatory guidelines [3] require the accurate identification and quantification of Lincomycin B as a specified impurity. Using an authenticated Lincomycin B standard allows QC laboratories to ensure that drug product batches meet the regulatory threshold of containing less than ~4% (and often <0.5% after advanced purification) of this impurity [3].

Lincomycin A Fermentation Optimization

Lincomycin B is a key performance indicator in fermentation processes. As demonstrated, genetic engineering strategies (e.g., co-overexpression of lmbW and metK [4], amplification of lmbB1 [5]) or simple osmotic regulation [6] can dramatically reduce its accumulation. Researchers and process engineers require Lincomycin B as a quantitative marker to validate the effectiveness of new strains or fermentation conditions aimed at maximizing Lincomycin A yield and purity, thereby reducing downstream purification costs.

Chromatographic Method Development & Validation

The development and validation of any analytical method for lincomycin must demonstrate specificity—the ability to separate Lincomycin A from the closely related Lincomycin B. As shown in the development of a robust ion-pairing HPLC method [2], a pure sample of Lincomycin B is a mandatory component of method validation. It is used to establish system suitability parameters (e.g., resolution between A and B peaks) and to perform recovery studies, ensuring the assay is fit for its intended use in fermentation monitoring or finished product release.

Metabolite & Biodegradation Reference Material

In environmental fate or metabolism studies of lincosamide antibiotics, Lincomycin B serves as a distinct marker. Its unique chromatographic retention time and mass spectrum compared to Lincomycin A [7] allow researchers to track the specific degradation or biotransformation of this minor component. For instance, in studying the biodegradation of lincomycin mycelial residue, a pure Lincomycin B standard is needed to confirm its presence, quantify its depletion, and differentiate its breakdown products from those of Lincomycin A [8].

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